molecular formula C24H34Cl2N2O4 B2519485 (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1331722-04-3

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2519485
CAS No.: 1331722-04-3
M. Wt: 485.45
InChI Key: HMIJZNTXMMBOTG-SFKRKKMESA-N
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Description

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as MMPP, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MMPP features a unique structure characterized by its piperazine core and methoxy-substituted phenolic groups. Its empirical formula is C20H26N2O4C_{20}H_{26}N_2O_4 with a molecular weight of 378.44 g/mol.

Recent studies have elucidated several mechanisms through which MMPP exerts its biological effects:

  • Anti-inflammatory Activity :
    • MMPP has been shown to inhibit the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways in human monocytic THP-1 cells. This inhibition leads to reduced expression of cyclooxygenase-2 (COX-2) and chemokine ligand 5 (CCL5), both of which are critical mediators in inflammatory responses .
  • Impact on Inflammatory Pathways :
    • The compound effectively downregulates the nuclear translocation of activator protein-1 (AP-1), a transcription factor involved in the expression of various inflammatory genes. By targeting these pathways, MMPP demonstrates potential as an anti-inflammatory drug .

Study 1: Inhibition of Inflammatory Responses

A study conducted on THP-1 cells treated with phorbol 12-myristate 13-acetate (PMA) revealed that MMPP significantly inhibited PMA-induced inflammation. The results indicated:

  • Inhibition of PKCδ : MMPP reduced the membrane translocation of PKCδ.
  • Downregulation of JNK Phosphorylation : The compound decreased the phosphorylation levels of c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory effects .

Study 2: Anti-Arthritic Properties

Another investigation highlighted MMPP's potential as an anti-arthritic agent. The study found that:

  • MMPP exhibited significant reductions in joint swelling and pain in animal models of rheumatoid arthritis.
  • Histological analysis showed decreased inflammatory cell infiltration in synovial tissues, suggesting a protective effect against joint damage .

Biological Activity Summary Table

Activity Mechanism Outcome
Anti-inflammatoryInhibition of PKCδ and JNK pathwaysReduced COX-2 and CCL5 expression
Anti-arthriticDecreased joint swelling and painImproved histological outcomes in arthritis
Cytotoxicity AssessmentEvaluated on HEK-293 cellsNon-toxic at therapeutic concentrations

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-6-11-23(24(16-19)29-3)30-18-21(27)17-25-12-14-26(15-13-25)20-7-9-22(28-2)10-8-20;;/h4-11,16,21,27H,12-15,17-18H2,1-3H3;2*1H/b5-4+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIJZNTXMMBOTG-SFKRKKMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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